

# Application of Zeatin Riboside in Plant Tissue Culture Media: Application Notes and Protocols

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## Compound of Interest

Compound Name: Zeatin riboside

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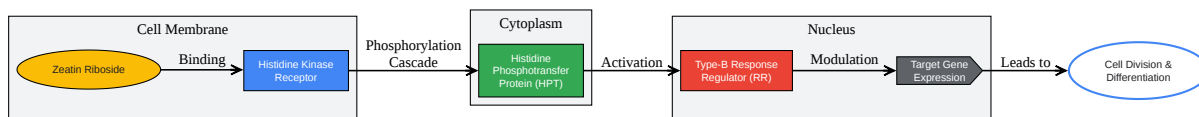
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Zeatin riboside**, a naturally occurring cytokinin, is a potent plant growth regulator widely utilized in plant tissue culture to promote cell division, differentiation, and morphogenesis. As the riboside of zeatin, it is often considered a more stable form for in vitro applications. Its primary roles include inducing shoot proliferation, promoting callus growth, and facilitating the regeneration of whole plants from various explants. This document provides detailed application notes and protocols for the effective use of **zeatin riboside** in plant tissue culture media, aimed at researchers, scientists, and professionals in drug development who may use plant-derived compounds.

## Mechanism of Action: Cytokinin Signaling

**Zeatin riboside**, like other cytokinins, exerts its effects through a complex signaling pathway. The process begins with the perception of the hormone by transmembrane histidine kinase receptors. This binding event initiates a phosphorelay cascade, transferring a phosphate group through histidine phosphotransfer proteins to activate Type-B response regulators in the nucleus. These activated response regulators then bind to promoter regions of target genes, modulating their transcription and leading to various physiological responses, such as cell cycle progression and organ development.[1]



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**Caption:** Simplified cytokinin signaling pathway initiated by **zeatin riboside**.

## Applications in Plant Tissue Culture

**Zeatin riboside** is a versatile cytokinin used in various stages of plant tissue culture:

- **Shoot Induction and Proliferation:** It is highly effective in stimulating the formation and multiplication of shoots from explants like leaf discs, cotyledons, and nodal segments.<sup>[2]</sup>
- **Callus Culture:** In combination with an auxin, **zeatin riboside** can induce the formation of callus, an undifferentiated mass of cells, which can then be used for regeneration or secondary metabolite production.
- **Axillary Bud Proliferation:** It helps in overcoming apical dominance and encourages the growth of axillary buds, leading to a high rate of shoot multiplication for micropropagation.
- **Somatic Embryogenesis:** **Zeatin riboside** can be a component of the culture medium for inducing somatic embryogenesis, the development of embryos from somatic cells.

## Data Presentation: Efficacy of Zeatin Riboside in Various Plant Species

The optimal concentration of **zeatin riboside** varies depending on the plant species, explant type, and the desired outcome. The following tables summarize quantitative data from several studies.

Table 1: Effect of **Zeatin Riboside** on Shoot Regeneration in Eggplant (*Solanum melongena*)

Zeatin Riboside (mg/L)	IAA (mg/L)	Mean Number of Shoots per Explant (Cotyledon)	Reference
0.0	0.0	0.0	[3]
2.0	0.0	11.0	[3]
2.0	0.1	9.0	[3]
1.0	0.1	5.0	[3]

Table 2: Effect of **Zeatin Riboside** on Shoot Proliferation in Stevia (*Stevia rebaudiana*)

Zeatin Riboside (mg/L)	Explant Orientation	Mean Number of Shoots per Explant	Reference
5.0	Horizontal	10.5	

Table 3: Effect of Zeatin on Shoot Multiplication in Highbush Blueberry (*Vaccinium corymbosum*)

Zeatin (mg/L)	Mean Number of Shoots per Explant	Reference
0.5	~2.5	
1.0	~3.5	
2.0	~5.3	

## Experimental Protocols

The following are detailed protocols for key applications of **zeatin riboside** in plant tissue culture.

### Protocol 1: Adventitious Shoot Regeneration from Eggplant Cotyledons

This protocol is adapted from a study on efficient organogenesis in eggplant.[3]

#### 1. Explant Preparation:

- Sterilize eggplant seeds by immersing them in 70% (v/v) ethanol for 1 minute, followed by a 20-minute soak in a 20% (v/v) commercial bleach solution with a few drops of Tween® 20.
- Rinse the seeds three times with sterile distilled water.
- Germinate the seeds aseptically on a hormone-free MS (Murashige and Skoog) basal medium.
- Excise cotyledons from 10-day-old seedlings and cut them into two equal halves.

#### 2. Culture Medium:

- Prepare MS basal medium supplemented with 30 g/L sucrose and 8 g/L agar.
- Add **zeatin riboside** to a final concentration of 2.0 mg/L.
- Adjust the pH of the medium to 5.8 before autoclaving at 121°C for 20 minutes.

#### 3. Culture Conditions:

- Place the cotyledon explants with the adaxial side in contact with the medium.
- Incubate the cultures at  $25 \pm 2^\circ\text{C}$  under a 16-hour light/8-hour dark photoperiod.

#### 4. Subculture and Rooting:

- After 4-6 weeks, transfer the regenerated shoots to a fresh MS medium without growth regulators for elongation.
- For rooting, transfer elongated shoots (2-3 cm) to MS medium supplemented with 1.0 mg/L Indole-3-butyric acid (IBA).

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**Caption:** Experimental workflow for eggplant regeneration using **zeatin riboside**.

## Protocol 2: Callus Induction and Shoot Regeneration from Tomato Cotyledons

This protocol is based on findings for optimizing callus induction and shoot regeneration in tomato.

### 1. Explant Preparation:

- Follow the seed sterilization and germination procedure as described in Protocol 1 for tomato seeds.
- Excise cotyledons from 7 to 10-day-old seedlings.

### 2. Callus Induction Medium:

- Prepare MS basal medium with 30 g/L sucrose and 8 g/L agar.

- Supplement the medium with 1.0 mg/L **zeatin riboside** and 0.1 mg/L Indole-3-acetic acid (IAA).
- Adjust the pH to 5.8 and autoclave.

### 3. Shoot Regeneration Medium:

- Prepare MS basal medium as above.
- Supplement with 1.0 mg/L **zeatin riboside** and 0.5 mg/L IAA.
- Adjust the pH to 5.8 and autoclave.

### 4. Culture and Regeneration:

- Place cotyledon explants on the callus induction medium and incubate in the dark for 4-5 days, then transfer to light (16-hour photoperiod) at  $25 \pm 2^{\circ}\text{C}$ .
- After 2-3 weeks, transfer the developing calli to the shoot regeneration medium.
- Subculture every 3-4 weeks until shoots are well-developed.
- Root the regenerated shoots as described in Protocol 1.

## Protocol 3: Axillary Bud Proliferation for Micropropagation

This generalized protocol can be adapted for various herbaceous and woody species.

### 1. Explant Source and Preparation:

- Select healthy, actively growing shoots from a mother plant.
- Surface sterilize the shoots using a two-step process: 70% ethanol for 30-60 seconds, followed by 10-15 minutes in a 10-15% commercial bleach solution with surfactant.
- Rinse thoroughly with sterile distilled water.
- Excise nodal segments (1-2 cm) containing at least one axillary bud.

### 2. Culture Medium:

- Prepare a suitable basal medium (e.g., MS, WPM for woody plants) with 20-30 g/L sucrose and 7-8 g/L agar.
- Add **zeatin riboside** at a concentration of 0.5 - 2.0 mg/L. The optimal concentration needs to be determined empirically for each species.
- A low concentration of an auxin like NAA (0.01 - 0.1 mg/L) can sometimes be beneficial.

- Adjust the pH and autoclave.

### 3. Culture and Multiplication:

- Place the nodal explants vertically in the culture medium.
- Incubate at  $24 \pm 2^\circ\text{C}$  under a 16-hour photoperiod.
- Once new shoots develop from the axillary buds, they can be excised and subcultured onto fresh medium for further multiplication. This cycle can be repeated every 4-6 weeks.

### 4. Rooting and Acclimatization:

- Elongated shoots are rooted in a medium with a reduced salt concentration (e.g., half-strength MS) and an auxin like IBA or NAA (0.1 - 1.0 mg/L).
- Well-rooted plantlets are then transferred to a sterile soil mix and gradually acclimatized to greenhouse conditions.

## Concluding Remarks

**Zeatin riboside** is a highly effective cytokinin for a broad range of applications in plant tissue culture. The protocols provided here serve as a starting point for developing species-specific procedures. It is crucial to empirically determine the optimal concentrations of **zeatin riboside**, often in combination with an auxin, to achieve the desired morphogenic response. Careful attention to sterile techniques and culture conditions is paramount for successful outcomes.

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